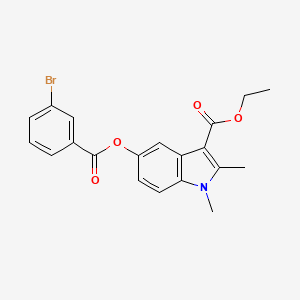![molecular formula C12H12N4O B11666401 N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11666401.png)
N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-(1-甲基-1H-吡咯-2-基)亚甲基]吡啶-3-甲酰肼是一种席夫碱腙化合物。席夫碱通常由伯胺与羰基化合物缩合形成,它们在各种化学和生物过程中发挥着重要作用。
准备方法
合成路线和反应条件
N'-[(E)-(1-甲基-1H-吡咯-2-基)亚甲基]吡啶-3-甲酰肼的合成通常涉及吡啶-3-甲酰肼与1-甲基-1H-吡咯-2-甲醛之间的缩合反应。 该反应通常在乙醇溶剂中回流条件下进行 。反应混合物被加热以促进席夫碱的形成,然后通过过滤和重结晶分离产物。
工业生产方法
虽然没有广泛记录该化合物的特定工业生产方法,但总体方法将涉及扩大实验室合成。这将包括优化反应条件,如温度、溶剂和反应时间,以最大限度地提高产率和纯度。工业生产还可以采用连续流动合成技术来提高效率和可扩展性。
化学反应分析
反应类型
N'-[(E)-(1-甲基-1H-吡咯-2-基)亚甲基]吡啶-3-甲酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原可以使用硼氢化钠或氢化锂铝等还原剂来实现。
取代: 该化合物可以参与亲核取代反应,特别是在吡啶环上。
常用试剂和条件
氧化: 醋酸中的过氧化氢或水中的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化锂铝。
取代: 胺或硫醇等亲核试剂,在氢氧化钠等碱的存在下。
主要形成的产物
氧化: 吡咯和吡啶环的氧化衍生物。
还原: 还原的酰肼衍生物。
取代: 具有各种官能团的取代吡啶衍生物。
科学研究应用
N'-[(E)-(1-甲基-1H-吡咯-2-基)亚甲基]吡啶-3-甲酰肼在科学研究中有多种应用:
作用机制
N'-[(E)-(1-甲基-1H-吡咯-2-基)亚甲基]吡啶-3-甲酰肼的作用机制涉及其与酶和受体等生物靶标的相互作用。该化合物可以与金属离子形成稳定的配合物,然后与生物大分子相互作用,从而导致各种生物效应。 具体涉及的分子靶标和途径取决于具体的应用和所研究的生物系统 .
相似化合物的比较
类似化合物
- N'-[(E)-(2,5-二甲氧基苯基)亚甲基]联苯-4-甲酰肼
- N'-[(E)-(4-氟苯基)亚甲基]联苯-4-甲酰肼
- E-N'-[(吡啶-3-基)亚甲基]金刚烷-1-甲酰肼
- E-N'-[(5-硝基噻吩-2-基)亚甲基]金刚烷-1-甲酰肼
独特性
N'-[(E)-(1-甲基-1H-吡咯-2-基)亚甲基]吡啶-3-甲酰肼由于其特定的结构特征(如吡咯环和吡啶环的存在)而具有独特性,这使其具有独特的化学和生物特性。 这种化合物形成稳定的金属配合物的能力及其潜在的生物活性使其成为进一步研究和开发的宝贵候选者 .
属性
分子式 |
C12H12N4O |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N4O/c1-16-7-3-5-11(16)9-14-15-12(17)10-4-2-6-13-8-10/h2-9H,1H3,(H,15,17)/b14-9+ |
InChI 键 |
HWSHOKFQVBTFRP-NTEUORMPSA-N |
手性 SMILES |
CN1C=CC=C1/C=N/NC(=O)C2=CN=CC=C2 |
规范 SMILES |
CN1C=CC=C1C=NNC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11666327.png)

![N-(4-hydroxyphenyl)-6-[(5E)-5-(3-{6-[(4-hydroxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B11666342.png)
![4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11666347.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B11666349.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11666355.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11666357.png)
![N'-[(Z)-(4-Methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11666358.png)
![4-methyl-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11666365.png)
![2-methoxy-N'-{3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B11666370.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11666377.png)
![3,5-dimethoxy-N-[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B11666385.png)

